LogP Lipophilicity Comparison: 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid vs. 4-Ethyl Analog and Unbranched Analog
The target compound exhibits a calculated XLogP3-AA of 2.2, placing its lipophilicity between the 4-ethyl analog (XLogP3-AA = 2.6) and the unbranched 6-(1-oxoisoindolin-2-yl)hexanoic acid (XLogP3-AA = 1.6) [1]. This intermediate LogP value positions the target compound as a potential 'Goldilocks' candidate, balancing membrane permeability (favored by higher LogP) with acceptable aqueous solubility (favored by lower LogP) — a trade-off that is critical for both in vitro assay reliability and in vivo developability [2]. A ΔLogP of -0.4 vs. the 4-ethyl analog and +0.6 vs. the unbranched analog represents a meaningful differentiation in predicted partition behavior.
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 4-Ethyl analog (CAS 866144-54-9): XLogP3-AA = 2.6; 6-(1-oxoisoindolin-2-yl)hexanoic acid (CAS 362672-13-7): XLogP3-AA = 1.6 |
| Quantified Difference | ΔLogP = -0.4 (vs. 4-ethyl analog); ΔLogP = +0.6 (vs. unbranched analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release). Values context: Lipinski Rule of Five threshold for oral drug-likeness is LogP ≤ 5 [2]. |
Why This Matters
This quantitative difference in predicted LogP directly informs solvent selection for stock solutions, anticipated membrane permeability in cell-based assays, and chromatographic retention behavior during purification — all critical factors in research procurement decisions.
- [1] PubChem. Computed physicochemical properties for 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid (CID 3452499, XLogP3-AA = 2.2); 4-ethyl analog (CID 4528992, XLogP3-AA = 2.6); 6-(1-oxoisoindolin-2-yl)hexanoic acid (CID 18870952, XLogP3-AA = 1.6). 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
